molecular formula C16H19ClFNO4 B6994402 tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate

tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate

Cat. No.: B6994402
M. Wt: 343.78 g/mol
InChI Key: SYDMDSCDEPFRCS-LLVKDONJSA-N
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Description

Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate is a complex organic compound that features a tert-butyl group, a chloro and fluoro substituent, and an oxolane-2-carbonyl group

Properties

IUPAC Name

tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO4/c1-16(2,3)23-15(21)12-9(18)6-7-10(13(12)17)19-14(20)11-5-4-8-22-11/h6-7,11H,4-5,8H2,1-3H3,(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMDSCDEPFRCS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)NC(=O)C2CCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)NC(=O)[C@H]2CCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzoate core: The benzoate core is synthesized through a series of reactions, including halogenation and nitration, to introduce the chloro and fluoro substituents.

    Introduction of the oxolane-2-carbonyl group: This step involves the reaction of the benzoate core with an oxolane-2-carbonyl chloride in the presence of a base to form the desired ester linkage.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate undergoes various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoate core.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate: This compound is unique due to the presence of both chloro and fluoro substituents, as well as the oxolane-2-carbonyl group.

    Tert-butyl 2-chloro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.

    Tert-butyl 2-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate:

Uniqueness

The combination of chloro and fluoro substituents, along with the oxolane-2-carbonyl group, imparts unique chemical and physical properties to this compound. These properties make it a valuable compound for various scientific and industrial applications.

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